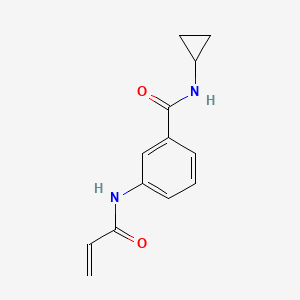![molecular formula C17H18N4O4S B2735547 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid CAS No. 326918-88-1](/img/structure/B2735547.png)
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid, also known as MRS2578, is a purinergic receptor antagonist. It is commonly used in scientific research to investigate the role of purinergic signaling in various biological processes.
Mécanisme D'action
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid is a competitive antagonist of the P2Y6 receptor. It binds to the receptor and prevents the binding of its natural ligands, such as uridine diphosphate (UDP). By blocking the P2Y6 receptor, 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid inhibits the downstream signaling pathways that are activated by this receptor.
Biochemical and Physiological Effects:
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid can inhibit the migration and invasion of cancer cells, reduce the release of pro-inflammatory cytokines, and attenuate the activation of immune cells. In vivo studies have shown that 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid can reduce the severity of inflammatory bowel disease, protect against ischemia-reperfusion injury in the kidney, and improve cardiac function in heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid in lab experiments is its specificity for the P2Y6 receptor. This allows researchers to selectively block this receptor without affecting other purinergic receptors. However, 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid has a relatively low potency compared to other P2Y6 receptor antagonists, which may limit its effectiveness in some experiments. Additionally, 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid has a short half-life in vivo, which may require frequent dosing in animal studies.
Orientations Futures
There are several future directions for research involving 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid. One area of interest is the role of purinergic signaling in cancer progression and metastasis. 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid has been shown to inhibit the migration and invasion of cancer cells, but further studies are needed to determine its potential as a therapeutic agent for cancer. Another area of interest is the role of P2Y6 receptor signaling in the immune system. 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid has been shown to attenuate the activation of immune cells, but its effects on immune function in vivo are not well understood. Finally, there is a need for more potent and selective P2Y6 receptor antagonists that can be used in a wider range of experiments.
Méthodes De Synthèse
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid can be synthesized by reacting 2-mercaptoacetic acid with 8-bromo-3-methyl-7-(3-phenylpropyl)xanthine in the presence of triethylamine. The resulting product is then purified using column chromatography.
Applications De Recherche Scientifique
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid is widely used in scientific research to investigate the role of purinergic signaling in various biological processes. It is commonly used to block the P2Y6 receptor, which is involved in immune responses, inflammation, and cancer progression. 2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic Acid has also been used to study the role of purinergic signaling in cardiovascular diseases, neurological disorders, and renal function.
Propriétés
IUPAC Name |
2-[3-methyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-20-14-13(15(24)19-16(20)25)21(17(18-14)26-10-12(22)23)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,22,23)(H,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFNISHHPKYWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[6-hydroxy-3-methyl-2-oxo-7-(3-phenylpropyl)-3,7-dihydro-2H-purin-8-yl]sulfanyl}acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2735464.png)
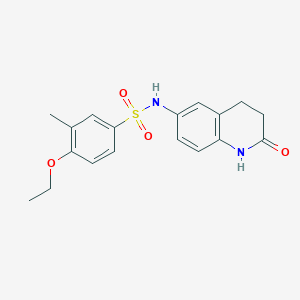
![6,7-Dihydro-4H-triazolo[5,1-c][1,4]thiazine-3-carboxylic acid](/img/structure/B2735466.png)
![2-Amino-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2735469.png)
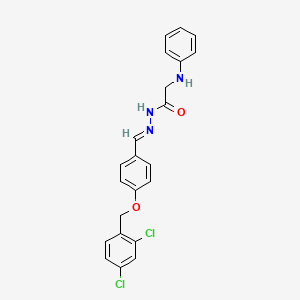

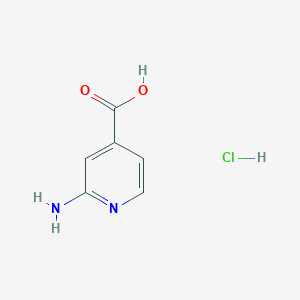
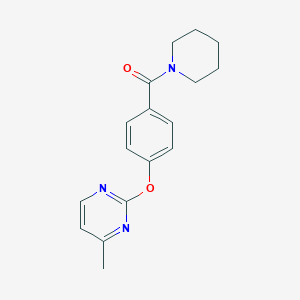
![1-Methyl-2-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B2735479.png)



